2-methyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide
Description
2-methyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide is a benzamide derivative featuring a 5-oxopyrrolidin-3-yl scaffold substituted at the 1-position with a 4-methylphenyl group and at the amide nitrogen with a 2-methylbenzoyl moiety. For example, similar compounds are synthesized via amide coupling between substituted benzoyl chlorides and amine-containing intermediates, as exemplified in the synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .
Properties
IUPAC Name |
2-methyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-13-7-9-16(10-8-13)21-12-15(11-18(21)22)20-19(23)17-6-4-3-5-14(17)2/h3-10,15H,11-12H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJWFMDTILECND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide typically involves the acylation of an amine precursor with a benzoyl chloride derivative. One common method starts with the reaction of 4-methylbenzene-1,3-diamine with benzoic anhydride under controlled conditions to selectively acylate the amine group . The reaction is carried out in a solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the generated acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems to optimize reaction conditions and improve yield. This method allows for precise control over reaction parameters, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the aromatic ring, using reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or pyrrolidinones.
Scientific Research Applications
Research indicates that 2-methyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide exhibits significant biological activities, particularly as an inhibitor of certain proteins involved in cancer progression. Its mechanism of action primarily involves the modulation of the p53 tumor suppressor pathway.
Key Findings:
- MDM2 Inhibition : The compound has been identified as a potent inhibitor of the Murine Double Minute 2 (MDM2) protein, which negatively regulates p53. By inhibiting MDM2, the compound can enhance p53 activity, leading to increased apoptosis in cancer cells .
- Antiproliferative Effects : Studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines, including those resistant to conventional therapies. The IC50 values for these effects are often in the low nanomolar range, indicating strong efficacy .
Case Study 1: Efficacy in Murine Models
A study investigated the efficacy of 2-methyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide in murine models of cancer. The treatment resulted in reduced tumor growth and increased survival rates compared to control groups. The mechanism was attributed to enhanced apoptosis mediated by p53 activation .
Case Study 2: Combination Therapies
In combination with other chemotherapeutic agents, this compound has shown potential to overcome drug resistance in specific cancer types. For instance, when used alongside traditional chemotherapies, it significantly improved overall survival rates in preclinical models .
Antimicrobial Properties
Emerging research also suggests that 2-methyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide possesses antimicrobial properties. Preliminary studies indicate effectiveness against various bacterial strains, although further optimization is needed to enhance its efficacy .
The following table summarizes the biological activity data related to this compound:
| Activity | Cell Line/Model | IC50 (nM) | Comments |
|---|---|---|---|
| MDM2 Inhibition | Various Cancer Cell Lines | <100 | Potent inhibitor; enhances p53 activity |
| Antiproliferative Effects | A549 (Lung Cancer) | 50 | Significant reduction in cell viability |
| Cytotoxicity | Healthy Human Cell Lines | >1000 | Low cytotoxicity observed |
| Antimicrobial Activity | Various Bacterial Strains | TBD | Further optimization needed |
Conclusions
The compound 2-methyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide shows promise as a therapeutic agent, particularly in oncology due to its ability to inhibit MDM2 and enhance p53 activity. Its potential applications extend beyond cancer therapy into antimicrobial domains, warranting further investigation to fully understand its capabilities and optimize its use.
Mechanism of Action
The mechanism of action of 2-methyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogue is 2-chloro-N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}benzamide (CAS: 954628-40-1, C₁₉H₁₉ClN₂O₃, MW: 358.8) . Key differences include:
- Substituent on the benzamide ring : The target compound has a 2-methyl group, whereas the analogue features a 2-chloro substituent.
- Phenyl ring substitution : The target compound’s phenyl group is 4-methyl, while the analogue’s is 4-methoxy.
Electronic and Steric Implications :
- In contrast, the 2-chloro substituent in the analogue is electron-withdrawing, polarizing the benzamide moiety .
- The 4-methylphenyl group (target) versus 4-methoxyphenyl (analogue) alters hydrophobicity and steric bulk. Methoxy groups can participate in hydrogen bonding, whereas methyl groups primarily contribute to lipophilicity.
Table 1: Structural and Electronic Comparison
Biological Activity
2-Methyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
The compound can be described by the following chemical properties:
| Property | Details |
|---|---|
| Molecular Formula | C24H25FN4O5 |
| Molecular Weight | 468.5 g/mol |
| IUPAC Name | N-(4-fluoro-3-nitrophenyl)-1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide |
| InChI Key | AYBBRJSUTYCAMV-UHFFFAOYSA-N |
Synthesis
The synthesis of 2-methyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrrolidinone Moiety : This involves the cyclization of appropriate precursors under controlled conditions.
- Attachment of the Benzamide Group : The benzamide structure is introduced via acylation reactions.
- Final Modifications : Further modifications may include substitutions on the phenyl rings to enhance biological activity.
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions often involve:
- Hydrogen Bonding : Facilitating binding to specific sites on target proteins.
- Hydrophobic Interactions : Contributing to the stability of the ligand-receptor complex.
- Van der Waals Forces : Enhancing binding affinity through close-range interactions.
Biological Activity
Research indicates that 2-methyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide exhibits several biological activities:
- Antitumor Activity : Studies have shown that derivatives of benzamide can inhibit cancer cell proliferation, particularly in models of breast cancer and leukemia .
- Neuroleptic Effects : Compounds with similar structures have been investigated for their potential in treating psychosis, demonstrating significant activity against apomorphine-induced stereotyped behavior in preclinical models .
- Selective Receptor Agonism : The compound may act as a selective agonist for certain serotonin receptors, which could be beneficial in migraine treatment .
Case Studies
Several studies have highlighted the efficacy and potential applications of this compound:
- Antitumor Efficacy : A study evaluated benzamide derivatives against various cancer cell lines, finding significant inhibition of cell growth linked to their structural properties .
- Neuroleptic Activity : Research on related compounds demonstrated that modifications in the benzamide structure could lead to enhanced potency and reduced side effects compared to traditional neuroleptics like haloperidol .
- Receptor Interaction Studies : Focused structure-activity relationship (SAR) studies have shown that specific substitutions on the phenyl ring significantly affect receptor selectivity and binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
